
4'-Chloro-2-fluoro-1,1'-biphenyl
Overview
Description
4’-Chloro-2-fluoro-1,1’-biphenyl is a compound with the linear formula C12H8ClF . It is a solid at room temperature .
Synthesis Analysis
The synthesis of biphenyl compounds like 4’-Chloro-2-fluoro-1,1’-biphenyl can be achieved through diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .Molecular Structure Analysis
The molecular structure of 4’-Chloro-2-fluoro-1,1’-biphenyl consists of two benzene rings linked together with a chlorine atom substituted at the 4th position and a fluorine atom at the 2nd position .Chemical Reactions Analysis
As a halogenated organic compound, 4’-Chloro-2-fluoro-1,1’-biphenyl is generally unreactive. The reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis
4’-Chloro-2-fluoro-1,1’-biphenyl is a solid at room temperature . It has a molecular weight of 206.65 .Scientific Research Applications
Liquid Crystal Applications
4'-Chloro-2-fluoro-1,1'-biphenyl and its derivatives have significant applications in the field of liquid crystals. Research has shown that by modifying the basic structure with lateral fluoro substituents and ethyl linking groups, a range of mesogens with optimized nematic properties can be synthesized. These modifications can control phase behavior and optimize physical properties like dielectric anisotropy and birefringence, making these materials suitable for active matrix display applications where high chemical and photostability are essential (Goulding et al., 1993).
Synthesis and Chemical Reactions
Another area of research involving this compound focuses on its role in synthesis and chemical reactions. Studies have explored the smooth synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines in the presence of aromatics and alkenes, demonstrating the compound's utility in organic synthesis (Fagnoni et al., 1999).
Analytical and Biochemical Applications
In analytical and biochemical applications, the mass spectra and gas chromatographic properties of fluoro-, chloro-, and bromomethoxy-biphenyls, including derivatives of this compound, have been examined. This research has implications for identifying metabolites in biological systems, as demonstrated in metabolism experiments with rats and plants (Tulp et al., 1977).
Molecular Structure Analysis
Research on the molecular structure of gaseous 4-fluoro-2′,4′,6′-trimethylbiphenyl, a related compound, provides insights into the structural characteristics of these types of molecules. This kind of research is critical for understanding the physical and chemical properties of such compounds (Zeitz et al., 1977).
Degradation Studies
A study on the degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707 sheds light on the environmental and biotechnological aspects of this compound. This research demonstrates the bacterium's ability to use fluorobiphenyl as a carbon and energy source, contributing to our understanding of biodegradation processes (Murphy et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-chloro-4-(2-fluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXLXZXOXQGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533547 | |
| Record name | 4'-Chloro-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72093-45-9 | |
| Record name | 4'-Chloro-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





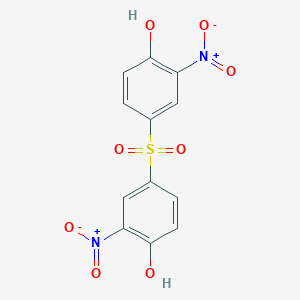
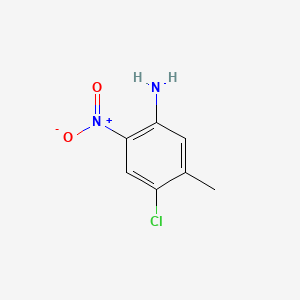

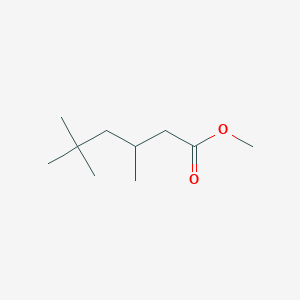
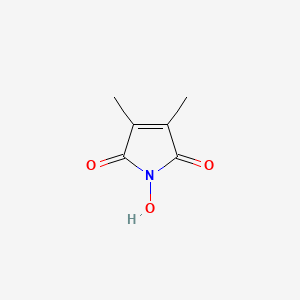

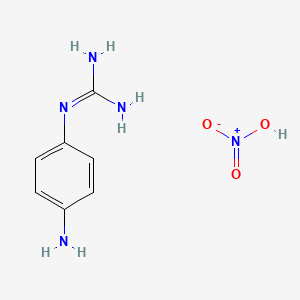
methyl}amino)benzoic acid](/img/structure/B3056454.png)
![Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B3056455.png)

![5,6-Dihydroindeno[2,1-b]indole](/img/structure/B3056462.png)
